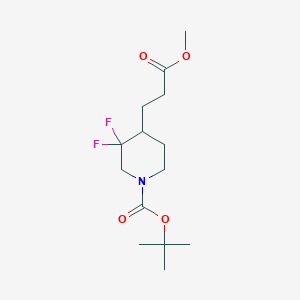

Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate

Description

This compound belongs to the tert-butyl piperidine carboxylate family, characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 3,3-positions, and a 3-methoxy-3-oxo-propyl side chain at the 4-position. This compound is likely an intermediate in medicinal chemistry, particularly for drug candidates targeting neurological or metabolic disorders, given the structural similarities to bioactive piperidine derivatives .

Properties

Molecular Formula |

C14H23F2NO4 |

|---|---|

Molecular Weight |

307.33 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-8-7-10(14(15,16)9-17)5-6-11(18)20-4/h10H,5-9H2,1-4H3 |

InChI Key |

KISRDVFGLAKJBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Intermediate

A critical intermediate in the synthesis is tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This compound can be prepared by oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate using Dess-Martin periodinane under inert atmosphere conditions in dichloromethane at room temperature (20 °C). The reaction proceeds with stirring until completion, followed by aqueous workup and drying to yield the oxo derivative as a yellow solid.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Oxidation | Dess-Martin periodinane (15% solution in CH2Cl2), inert atmosphere, 20 °C | Oxidation of 4-hydroxy to 4-oxo group on difluoro piperidine |

| Workup | Saturated NaHCO3 and Na2SO3 aqueous solutions, extraction with CH2Cl2 | Removal of oxidant and purification |

| Drying | Molecular sieves in CH2Cl2, 24 h | Removal of residual moisture |

This intermediate serves as a key electrophilic species for subsequent carbon-carbon bond formation.

Introduction of the 3-Methoxy-3-oxo-propyl Side Chain

The 3-methoxy-3-oxo-propyl substituent can be introduced via nucleophilic addition or alkylation reactions involving methyl 3-methoxyacrylate or related esters. One documented approach involves the reaction of the piperidine intermediate with methyl 3-methoxyacrylate under controlled temperature conditions (-78 °C to ambient) in tetrahydrofuran (THF), using potassium tert-butoxide as base to generate the nucleophile.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Base addition | Potassium tert-butoxide (1.6 M in THF), -78 °C to 0 °C | Deprotonation to form nucleophilic species |

| Electrophile addition | Methyl 3-methoxyacrylate, dropwise at -78 °C | Michael-type addition to piperidine intermediate |

| Reaction progression | Gradual warming to room temperature, 2 h | Completion of alkylation |

After the reaction, aqueous workup and extraction with ethyl acetate are performed, followed by drying and purification using flash column chromatography to isolate the desired substituted product.

Protection of Piperidine Nitrogen as tert-Butyl Carbamate

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to prevent side reactions during functional group transformations. This protection is usually introduced at the start or after key modifications via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The Boc group is stable under the reaction conditions described and facilitates purification and handling.

Summary Table of Key Preparation Steps

Analytical and Characterization Data

The final compound and intermediates are characterized by standard spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the substitution pattern and fluorine incorporation.

- Mass Spectrometry (MS): Molecular ion peaks consistent with C14H23NO4F2 (Molecular weight 307.33).

- Purity: Typically ≥97% as confirmed by chromatographic methods.

Research Findings and Applications

The incorporation of difluoro groups and the methoxy-oxo-propyl side chain on a piperidine scaffold is known to modulate biological activity and improve pharmacokinetic properties in drug candidates. The tert-butyl carbamate protection allows for further derivatization or deprotection under acidic conditions to yield the free amine for subsequent coupling or functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Observations :

Substituent Effects: Fluorine Atoms: The 3,3-difluoro substitution (shared across compounds in ) increases lipophilicity and metabolic stability compared to non-fluorinated analogs. Ester vs. Sulfonate Groups: The 3-methoxy-3-oxo-propyl group in the target compound may offer slower hydrolysis rates compared to methylsulfonyloxyethyl derivatives (e.g., ), making it more suitable for prodrug strategies. Aromatic vs. Aliphatic Substituents: Compounds with trifluoromethylphenyl groups (e.g., ) exhibit enhanced binding to hydrophobic pockets in enzymes, whereas aliphatic chains (e.g., hydroxyethyl in ) improve water solubility.

Synthetic Utility :

- The Boc group facilitates piperidine ring protection during multi-step syntheses, as seen in the preparation of intermediates for kinase inhibitors .

- Sulfonate-containing derivatives (e.g., ) are pivotal in forming electrophilic intermediates for cross-coupling reactions, whereas ester groups (as in the target compound) are amenable to hydrolysis or transesterification.

Trifluoromethylphenyl-substituted derivatives () are prevalent in CNS drug candidates due to their ability to cross the blood-brain barrier.

Biological Activity

Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate (CAS Number: 1373503-82-2) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H23F2N O4, with a molecular weight of 307.33 g/mol. The presence of difluoromethyl and methoxy groups suggests potential interactions with biological targets that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H23F2N O4 |

| Molecular Weight | 307.33 g/mol |

| CAS Number | 1373503-82-2 |

| Purity | ≥97% |

Research indicates that compounds containing piperidine moieties often exhibit various biological activities, including enzyme inhibition and receptor modulation. This compound has been studied for its potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation and cancer metabolism .

Structure-Activity Relationships (SAR)

Studies have shown that modifications in the piperidine ring and substituents can significantly affect the compound's potency and selectivity. The introduction of difluoromethyl groups has been associated with enhanced binding affinity to target proteins. For instance, compounds with trifluoromethyl groups have demonstrated improved activity against various enzymes compared to their non-fluorinated counterparts .

Case Studies

- Inhibition of PDHK : A study explored the role of tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine derivatives in inhibiting PDHK. The findings indicated that these compounds could effectively reduce PDHK activity in vitro, leading to altered metabolic pathways in cancer cells .

- Antidepressant Activity : Another investigation focused on the antidepressant-like effects of piperidine derivatives, including this compound. Behavioral assays in animal models suggested that these compounds could modulate serotonin levels, thereby exhibiting potential antidepressant properties .

Research Findings

Recent research highlights the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine atoms has been shown to enhance the metabolic stability and bioavailability of drugs. In the case of this compound, preliminary data suggest that it may possess favorable pharmacokinetic properties due to its unique structure .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperidine ring. A common approach includes:

- Step 1: Formation of the piperidine core with tert-butoxycarbonyl (Boc) protection.

- Step 2: Introduction of the 3-methoxy-3-oxo-propyl group via nucleophilic substitution or coupling reactions.

- Step 3: Fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor.

Key Optimization Parameters:

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | DAST, anhydrous DCM | Ensures selective difluorination without Boc deprotection . |

| Esterification | Methanol, H<sup>+</sup> catalysis | Controls regioselectivity of the methoxy-oxo-propyl group . |

Methodological Tip: Monitor fluorination efficiency via <sup>19</sup>F NMR to avoid over-fluorination byproducts.

Advanced: How can crystallographic data refinement challenges (e.g., disorder, twinning) be resolved using SHELX programs?

Answer:

SHELXL is widely used for small-molecule refinement. Challenges like disorder (common in flexible piperidine rings) or twinning (due to crystal packing) require:

- Disorder Handling: Split atom models with occupancy refinement (PART command) and geometric restraints.

- Twinning: Use TWIN/BASF commands; verify with Hooft/Y R-factor metrics .

Example Workflow:

Data Integration: Use SHELXC for initial scaling.

Structure Solution: SHELXD for dual-space methods.

Refinement: Apply restraints to fluorine atoms (DFIX) to mitigate thermal motion artifacts .

Basic: Which spectroscopic techniques are most effective for characterizing substituents?

Answer:

| Technique | Application | Key Data Points |

|---|---|---|

| <sup>1</sup>H/<sup>13</sup>C NMR | Confirms Boc protection, methoxy group, and piperidine conformation. | - Boc tert-butyl: δ ~1.4 ppm (singlet). |

- Methoxy: δ ~3.6 ppm . |

| IR Spectroscopy | Detects ester carbonyl (C=O stretch ~1730 cm<sup>-1</sup>) and Boc carbonyl (~1690 cm<sup>-1</sup>) . |

| <sup>19</sup>F NMR | Verifies difluoro substitution (δ -120 to -150 ppm, depending on environment) . |

Tip: Use DEPT-135 NMR to distinguish CH2 and CH3 groups in the propyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.